molecular formula C8H8O4 B3032540 2,5-Dihydroxy-3-methoxybenzaldehyde CAS No. 2179-22-8

2,5-Dihydroxy-3-methoxybenzaldehyde

Cat. No.: B3032540
CAS No.: 2179-22-8
M. Wt: 168.15 g/mol
InChI Key: DMDILUGQARSBDS-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dihydroxy-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methoxysalicylic acid with suitable reagents to introduce the aldehyde group. Another method includes the oxidation of 2,5-dihydroxy-3-methoxytoluene .

Industrial Production Methods: In industrial settings, the compound is typically produced through controlled oxidation reactions, ensuring high yield and purity. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

2,5-Dihydroxy-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, fragrances, and other aromatic compounds.

Mechanism of Action

The mechanism by which 2,5-Dihydroxy-3-methoxybenzaldehyde exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in electron-donating interactions, influencing the reactivity and stability of the compound. These interactions can affect enzymatic pathways and cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but with different substitution pattern.

    Protocatechualdehyde (3,4-Dihydroxybenzaldehyde): Lacks the methoxy group.

    Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): Contains an additional methoxy group.

Uniqueness: 2,5-Dihydroxy-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

2,5-dihydroxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDILUGQARSBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427748
Record name Benzaldehyde, 2,5-dihydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2179-22-8
Record name Benzaldehyde, 2,5-dihydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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